3-碘萘-2-醇

描述

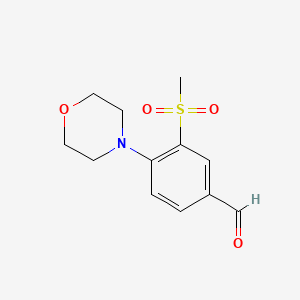

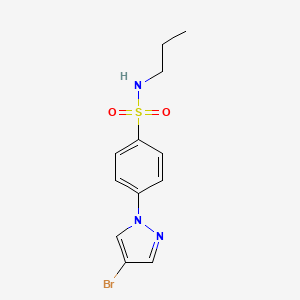

3-Iodonaphthalen-2-ol is an organic compound . It is also known by other synonyms such as ‘3-iodo-2-naphthol’, ‘2-Iodo-3-naphthol’, ‘3-Iodonaphthalene-2-ol’, ‘3-iodo-naphthalen-2-ol’, ‘2-Naphthalenol, 3-iodo-’, and others .

Synthesis Analysis

3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It acts as a ligand that coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .

Chemical Reactions Analysis

3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .

Physical And Chemical Properties Analysis

3-Iodonaphthalen-2-ol is a solid at room temperature . The melting point is between 127-129°C . The molecular weight is 270.07 g/mol .

科学研究应用

合成和偶联试剂:与3-碘萘-2-醇密切相关的4-碘萘酚已被用于炔-烯-烯酮的碘苯环化反应。这个过程允许有选择性地获得这些化合物,它们可以作为进一步化学反应的可靠偶联试剂 (Li et al., 2018)。

磁共振谱分析:对光激发的1-碘萘的光学探测磁共振(ODMR)实验提供了关于自旋哈密顿量的见解,包括碘核四极和超精细相互作用。这些研究在理解这类化合物的电子结构和行为方面具有应用 (Kothandaraman et al., 1975)。

卤代萘的合成:对二碘萘和溴-碘萘的合成研究,这些化合物与3-碘萘-2-醇密切相关,揭示了它们在有机化学中的生产方法,这可能在合成更复杂的有机化合物方面具有应用 (Hellberg et al., 2003)。

光物理学和光解离动力学:利用时间分辨飞秒泵浦-探测质谱技术研究1-碘萘的超快弛豫和解离通道,可以提供关于类似碘萘在光激发下行为的见解。这在光物理学领域具有相关性 (Montero et al., 2010)。

阳离子中间体的NMR观察:与3-碘萘-2-醇结构相似的1-碘萘-2,4-二胺在某些酸性条件下已被观察到形成Wheland样的四面体阳离子物种。这对于理解有机化学中的反应机制具有重要意义 (Twum et al., 2013)。

非线性光学性质:对与3-碘萘-2-醇结构相关的偶氮染料1-(2,5-二甲氧基-苯基偶氮)-萘-2-醇的研究显示出显著的三阶非线性光学性质。这在光电子学和光子学中具有潜在应用 (Sreenath et al., 2018)。

属性

IUPAC Name |

3-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYWNYKNTHPWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676313 | |

| Record name | 3-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodonaphthalen-2-ol | |

CAS RN |

103027-41-4 | |

| Record name | 3-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)